molecular formula C12H13NSi B1367576 2-[(Trimethylsilyl)ethynyl]benzonitrile CAS No. 97308-62-8

2-[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No. B1367576
CAS RN: 97308-62-8
M. Wt: 199.32 g/mol
InChI Key: OSJJQDZTHSMKBV-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzonitrile is a chemical compound with the molecular formula C12H13NSi and a molecular weight of 199.32 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The 2-[(Trimethylsilyl)ethynyl]benzonitrile molecule contains a total of 27 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .

Scientific Research Applications

Polymer Synthesis

  • Cross-Conjugated Polymers : Ruthenium catalyzed copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene yields linear copolymers with regularly alternating arylene and 1,1-vinylene units, presenting applications in materials science (Londergan et al., 1998).

Sensor Technology

  • Impedimetric Aptasensor : A highly sensitive and reusable electrochemical impedimetric aptasensor for the detection of ochratoxin A was developed using a layer of 4-((trimethylsilyl)ethynyl) benzene, demonstrating its use in chemical sensing and diagnostics (Hayat et al., 2013).

Chemical Synthesis

  • Cyclization Reactions : The compound's derivatives have been used in diisobutylaluminum hydride-promoted cyclization, yielding indenes and benzosiloles, indicating its utility in organic synthesis (Kinoshita et al., 2016).

Ligand Chemistry

  • Bidentate Ligands : 1,3-Bis(trimethylsilyl)-2-phenyl-1-aza-3-phosphapropenide anions, synthesized using derivatives of the compound, serve as bidentate ligands for alkaline earth metals, relevant in inorganic chemistry and material science applications (Westerhausen et al., 1997).

Material Science

  • Ethynyl Group Protection : In the field of material science, the trimethylsilyl group has been used to protect a terminal ethynyl group in syntheses, indicating its importance in protecting group chemistry (Eaborn et al., 1967).

Mesomorphic Properties

  • Liquid Crystal Research : Novel terminal trimethylsilylacetylene benzoate derivatives have been synthesized and investigated for their liquid crystalline properties, showing the compound's application in liquid crystal technology (Srinivasa & Hariprasad, 2014).

Safety And Hazards

2-[(Trimethylsilyl)ethynyl]benzonitrile is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .

properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJQDZTHSMKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546024
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Trimethylsilyl)ethynyl]benzonitrile

CAS RN

97308-62-8
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JC Nelson, JK Young, JS Moore - The Journal of Organic …, 1996 - ACS Publications
Sequence-specific phenylacetylene oligomers consisting of functionalized monomers (hexyl benzoate, hexyl phenyl ether, benzonitrile, and tert-butylphenyl) are synthesized in gram …
Number of citations: 141 pubs.acs.org
FG Siméon, AK Brown, SS Zoghbi… - Journal of medicinal …, 2007 - ACS Publications
2-Fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine) were synthesized as potential ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). One of these, …
Number of citations: 93 pubs.acs.org
KA Hirsch, SR Wilson, JS Moore - Journal of the American …, 1997 - ACS Publications
Complexes of 2,3‘-dicyanodiphenylacetylene (2,3‘-DCPA, 1), 2,2‘-dicyanodiphenylacetylene (2,2‘-DCPA, 2), and 2,4‘-dicyanodiphenylacetylene (2,4‘-DCPA, 3) with silver(I) salts have …
Number of citations: 74 pubs.acs.org
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
Indoles, dihydroisoquinolines, and dihydroquinolines were efficiently prepared by ruthenium-catalyzed heterocyclizations of aromatic homo- and bis-homopropargyl amines/amides in …
Number of citations: 53 www.thieme-connect.com
MJ Magrini - 2022 - search.proquest.com
The nematic twist-bend (NTB) liquid crystal phase is unique type of fluid conglomerate phase which spontaneously forms chiral symmetry-breaking helical superstructures and has been …
Number of citations: 2 search.proquest.com
K Okumura, T Shimazaki, Y Aoki… - Journal of medicinal …, 1998 - ACS Publications
The design, synthesis, and pharmacological evaluation of (S)-(−)-ethyl [6-[4-(morpholinoformimidoyl)benzamido]-3,4-dihydro-2H-1-benzopyran-3-yl]acetate hydrochloride ((S)-4·HCl, …
Number of citations: 36 pubs.acs.org
XH Wu, S **, JH Liang, ZY Li, G Yu, SH Liu - Organometallics, 2009 - ACS Publications
A series of binuclear ruthenium vinyl complexes [RuCl(CO)(PMe 3 ) 3 ] 2 (μ-CHCH−Ar−CHCH) (Ar = C 6 H 4 (6a), C 6 H 3 CH 3 (6b), C 6 H 3 OCH 3 (6c), C 6 H 3 F (6d), C 6 H 3 Cl (…
Number of citations: 60 pubs.acs.org
DL Musso, MJ Clarke, JL Kelley, GE Boswell… - Organic & biomolecular …, 2003 - pubs.rsc.org
The synthesis of a novel series of 3-phenylprop-2-ynylamines as selective mammalian squalene epoxidase inhibitors is described. Structure–activity relationship studies led to the …
Number of citations: 47 pubs.rsc.org
E Campioli, S Sanyal, A Marcelli, M Di Donato… - …, 2019 - Wiley Online Library
We present the synthesis and spectroscopic characterization of a twisted push–pull biphenyl molecule undergoing photoinduced electron transfer. Steady‐state and transient …
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org

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